molecular formula C18H15BrO B14686955 2-Cyclohexen-1-one, 6-bromo-4,4-diphenyl- CAS No. 33733-00-5

2-Cyclohexen-1-one, 6-bromo-4,4-diphenyl-

Cat. No.: B14686955
CAS No.: 33733-00-5
M. Wt: 327.2 g/mol
InChI Key: LATXGKJZNFVVIA-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 6-bromo-4,4-diphenyl- is an organic compound characterized by a cyclohexenone ring substituted with a bromine atom at the 6th position and two phenyl groups at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 6-bromo-4,4-diphenyl- typically involves the bromination of 4,4-diphenyl-2-cyclohexen-1-one. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to facilitate the bromination process .

Industrial Production Methods

While specific industrial production methods for 2-Cyclohexen-1-one, 6-bromo-4,4-diphenyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 6-bromo-4,4-diphenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

2-Cyclohexen-1-one, 6-bromo-4,4-diphenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 6-bromo-4,4-diphenyl- involves its interaction with molecular targets and pathways within a system. The bromine atom and phenyl groups play a crucial role in its reactivity and interactions. The compound may act as an electrophile in substitution reactions or participate in redox reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexen-1-one, 6-bromo-4,4-diphenyl- is unique due to the presence of both bromine and phenyl groups, which confer distinct reactivity and potential applications. The combination of these substituents allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research.

Properties

CAS No.

33733-00-5

Molecular Formula

C18H15BrO

Molecular Weight

327.2 g/mol

IUPAC Name

6-bromo-4,4-diphenylcyclohex-2-en-1-one

InChI

InChI=1S/C18H15BrO/c19-16-13-18(12-11-17(16)20,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12,16H,13H2

InChI Key

LATXGKJZNFVVIA-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C=CC1(C2=CC=CC=C2)C3=CC=CC=C3)Br

Origin of Product

United States

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